(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a useful research compound. Its molecular formula is C18H13F3N2O2 and its molecular weight is 346.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as (E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, is the Nrf2 protein . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation.
Mode of Action
The compound interacts with its target, Nrf2, by acting as a potent activator . It leads to an increase in the expression of Nrf2-regulated antioxidant genes, such as GCLM and NQO1 . This interaction results in changes at the molecular level, enhancing the cell’s defense mechanisms against oxidative stress.
Biochemical Pathways
The activation of Nrf2 triggers the antioxidant response pathway . This pathway involves the upregulation of various antioxidant genes, which collectively work to neutralize reactive oxygen species (ROS) and reduce oxidative stress within the cell. The downstream effects include enhanced cellular resistance to oxidative damage, which can contribute to the prevention of various diseases associated with oxidative stress.
Pharmacokinetics
The presence of the trifluoromethyl group in its structure suggests that it may have good bioavailability and metabolic stability
Result of Action
The activation of Nrf2 and the subsequent upregulation of antioxidant genes result in a marked increase in the cell’s antioxidant capacity . This leads to a decrease in oxidative stress and damage within the cell, promoting cell survival and function. In the context of disease, this could potentially slow disease progression and improve health outcomes.
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in (2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide plays a crucial role in its biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, it is a potent activator of Nrf2, both in vitro and in mice . It influences cell function by causing a marked increase in the expression of the Nrf2-regulated antioxidant genes, GCLM and NQO1 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through the activation of Nrf2, leading to increased expression of antioxidant genes .
Properties
IUPAC Name |
(E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-25-16-7-2-4-12(9-16)8-13(11-22)17(24)23-15-6-3-5-14(10-15)18(19,20)21/h2-10H,1H3,(H,23,24)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHMSLLFVDWCFU-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.